molecular formula C9H16N2O B1415219 3-(Azetidine-1-carbonyl)piperidine CAS No. 1850427-37-0

3-(Azetidine-1-carbonyl)piperidine

Cat. No.: B1415219
CAS No.: 1850427-37-0
M. Wt: 168.24 g/mol
InChI Key: SYEFRAZPIYIRQB-UHFFFAOYSA-N
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Description

3-(Azetidine-1-carbonyl)piperidine is a bifunctional organic compound that incorporates two saturated nitrogen heterocycles—azetidine and piperidine—linked by a carbonyl group. This structure combines the desirable properties of both ring systems, offering a three-dimensional, rigid scaffold that is highly valuable in medicinal chemistry and drug discovery. Azetidines, the four-membered saturated N-heterocycles, are of significant interest in discovery chemistry due to their intrinsic small size, rigidity, and atom-efficient three-dimensional scaffold which presents defined vectors for pendant functionality . Incorporating azetidines into bioactive molecules can impart improved metabolic stability, enhanced solubility, and structural rigidity while increasing the fraction of Csp3 centres . Piperidine rings are one of the most common saturated N-heterocycles found in FDA-approved drugs . The hybridization of these two rings into a single molecule, such as in this compound, creates a novel chemical entity for constructing sophisticated molecular architectures. The carbonyl linker provides a point for further functionalization and can influence the molecule's conformation and electronic distribution. In pharmaceutical research, such hybrid structures are frequently explored as potential bioisosteres for more common planar heterocycles or as core scaffolds in the design of positive allosteric modulators (PAMs) for receptors such as the metabotropic glutamate receptor 2 (mGluR2), which is a target for central nervous system disorders . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidin-1-yl(piperidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(11-5-2-6-11)8-3-1-4-10-7-8/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEFRAZPIYIRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of Azetidine and Piperidine Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental components in the design of pharmaceuticals, with over 75% of FDA-approved drugs featuring these structures. nih.gov Two such heterocycles, azetidine (B1206935) and piperidine (B6355638), have garnered significant attention for their unique properties and prevalence in bioactive molecules.

Azetidine: As the smallest nitrogen-containing saturated heterocycle with reasonable chemical stability, azetidine offers a unique three-dimensional structure that can be valuable in drug design. enamine.netnih.gov Its strained four-membered ring provides a rigid scaffold that can help in optimizing the spatial arrangement of functional groups, potentially leading to higher binding affinity with biological targets. enamine.netresearchgate.net The inclusion of azetidine can also influence a molecule's physicochemical properties, such as polarity, which is a critical factor in drug development. nih.gov Despite historical challenges in their synthesis, recent advancements have made azetidine-containing building blocks more accessible for medicinal chemistry programs. nih.govtechnologynetworks.comrsc.org

Piperidine: The piperidine ring is one of the most common heterocyclic scaffolds found in pharmaceuticals. arizona.edunih.gov Its prevalence is a testament to its versatility and favorable drug-like properties. researchgate.net Piperidine derivatives are key components in a wide range of therapeutic agents, including treatments for cancer, viral infections, and neurological disorders. researchgate.nettaylorandfrancis.com The introduction of a piperidine moiety can enhance a molecule's biological activity, improve its pharmacokinetic profile, and even reduce toxicity. thieme-connect.com The ability to readily functionalize the piperidine ring allows for extensive structure-activity relationship (SAR) studies, a cornerstone of drug optimization. nih.gov

Historical Context and Evolution of Nitrogen Containing Scaffolds in Bioactive Molecules

The use of nitrogen-containing compounds in medicine has a long and storied history, evolving from the isolation of alkaloids from natural sources to the sophisticated design of synthetic heterocyclic drugs. rsc.org Initially, many potent therapeutic agents were discovered in plants and other natural organisms, with a significant number of these being nitrogen-containing heterocycles. researchgate.net

Over the past few decades, there has been a significant increase in the number of new drugs containing at least one nitrogen heterocycle. acs.org This trend highlights the enduring importance of these scaffolds in medicinal chemistry. nih.gov The evolution of synthetic methodologies has played a crucial role in this, enabling chemists to create a vast diversity of novel nitrogen-containing molecules with tailored properties. researchgate.netmdpi.com The focus has shifted from simply identifying naturally occurring active compounds to rationally designing and synthesizing new chemical entities with improved efficacy and safety profiles. mdpi.com

Rationale for Investigating the 3 Azetidine 1 Carbonyl Piperidine Framework: a Hybrid Scaffold Perspective

The concept of creating hybrid molecules by combining two or more distinct pharmacophores has emerged as a powerful strategy in drug discovery. nih.gov This "multi-target directed ligand" approach aims to develop single molecules that can interact with multiple biological targets, which can be particularly beneficial for treating complex diseases. nih.gov The 3-(Azetidine-1-carbonyl)piperidine framework exemplifies this strategy by linking the azetidine (B1206935) and piperidine (B6355638) rings through a stable amide bond.

The rationale for investigating this hybrid scaffold is rooted in the potential to synergistically combine the advantageous properties of both heterocycles. The rigid, three-dimensional nature of the azetidine ring can introduce conformational constraints, while the versatile and well-established piperidine scaffold can be modified to fine-tune biological activity and pharmacokinetic properties. nih.govresearchgate.net This combination offers access to novel chemical space and intellectual property, providing new avenues for drug discovery. nih.gov The linkage of these two rings creates a unique three-dimensional shape that may interact with biological targets in novel ways, potentially leading to the discovery of drugs with new mechanisms of action. researchgate.net

Scope and Objectives of Academic Research on Azetidine Piperidine Conjugates

Retrosynthetic Analysis of the 3-(Azetidine-1-carbonyl)piperidine Scaffold

A logical retrosynthetic analysis of the target scaffold, this compound, points to the amide bond as the most practical point for disconnection. This strategic bond cleavage simplifies the complex bicyclic-like structure into two more synthetically accessible heterocyclic synthons: an azetidine (B1206935) ring and a piperidine (B6355638) derivative.

This primary disconnection (Path A) leads to azetidine itself and a piperidine-3-carboxylic acid derivative, such as an activated ester or an acid chloride. This approach is highly convergent, allowing for the independent synthesis and modification of each heterocyclic component before the final amide coupling step. The piperidine core would likely originate from precursors like nipecotic acid or its esters.

An alternative, though less common, disconnection could involve the C-N bond of the azetidine ring, which is generally less favored due to the stability of the azetidine N-acyl bond.

Advanced Synthetic Routes to the Azetidine Moiety

The construction of the azetidine ring, a strained four-membered heterocycle, is a significant challenge in synthetic chemistry. Its inherent ring strain makes its formation and handling non-trivial. Modern synthetic methods have been developed to overcome these challenges, providing access to a wide array of substituted azetidines.

Strain-Release Strategies for Azetidine Ring Formation

Strain-release-driven reactions provide a powerful thermodynamic driving force for the formation of the azetidine ring. One prominent strategy involves the intramolecular cyclization of γ-amino alcohols or their derivatives. The conversion of the hydroxyl group into a good leaving group (e.g., tosylate, mesylate) facilitates an intramolecular nucleophilic substitution by the amine, leading to the formation of the four-membered ring.

Another advanced approach utilizes the ring contraction of larger, more easily accessible heterocyclic precursors, such as substituted pyrrolidines or tetrahydro-1,3-oxazines. For instance, the photochemical Favorskii-type rearrangement of N-chloro-2-pyrrolidinones can yield azetidine-2-carboxylic acid esters.

Regioselective Annulation Approaches to Substituted Azetidines

Annulation strategies, which involve the formation of two bonds to construct the ring onto an existing molecular fragment, offer excellent control over regioselectivity. A common method is the [2+2] cycloaddition between an imine and an electron-rich alkene or ketene (B1206846). The regiochemical outcome is dictated by the electronic properties of the reacting partners. For example, the reaction of an N-tosyl imine with a silyl (B83357) enol ether, catalyzed by a Lewis acid, can produce a substituted azetidine with high regioselectivity.

Photocatalytic and Metal-Catalyzed Azetidine Syntheses

The use of photocatalysis and transition metal catalysis has revolutionized the synthesis of complex molecules, including azetidines.

Photocatalytic Methods: Visible-light photocatalysis enables the formation of azetidines under mild conditions. One notable example is the intramolecular radical cyclization of unsaturated amines. A photocatalyst can initiate the formation of a nitrogen-centered radical from an N-functionalized homoallylic amine, which then undergoes a 4-exo-trig cyclization to form the azetidine ring.

Metal-Catalyzed Syntheses: Palladium- and rhodium-catalyzed C-H amination reactions are powerful tools for azetidine synthesis. In these reactions, a catalyst facilitates the insertion of a nitrene (derived from precursors like sulfonyl azides) into a C-H bond at the γ-position relative to the nitrogen atom, directly forming the azetidine ring. The choice of catalyst and directing group is crucial for controlling the regioselectivity and efficiency of the reaction.

Table 1: Comparison of Catalytic Methods for Azetidine Synthesis

Catalytic MethodCatalyst/Reagent ExamplePrecursor TypeKey Advantage
Lewis Acid Catalysis Sc(OTf)₃Imines, Silyl enol ethersHigh regioselectivity in [2+2] cycloadditions.
Photocatalysis Ir(ppy)₃Unsaturated N-acyl aminesMild reaction conditions, radical pathway.
Rhodium Catalysis Rh₂(esp)₂Sulfamate estersHigh yields for intramolecular C-H amination.
Palladium Catalysis Pd(OAc)₂Carbamates with directing groupsDirects amination to specific C-H bonds.

Enantioselective Synthesis of Chiral Azetidine Precursors

The synthesis of enantiomerically pure azetidines is of great interest, particularly for their use as chiral building blocks. Asymmetric synthesis can be achieved by using chiral catalysts, chiral auxiliaries, or by starting from a chiral pool precursor. For example, the [2+2] cycloaddition of a ketene with an imine can be rendered enantioselective by using a chiral Lewis acid catalyst. Similarly, the enantioselective reduction of a cyclic β-enamino ester can produce a chiral azetidine derivative with high enantiomeric excess.

Synthesis and Functionalization of the Piperidine Core

The piperidine ring in the target molecule is functionalized at the 3-position with the azetidine-amide group. The synthesis of this core typically starts from commercially available piperidine derivatives. A common and versatile starting material is nipecotic acid (piperidine-3-carboxylic acid) or its corresponding esters, such as ethyl nipecotate.

The carboxylic acid moiety of nipecotic acid is the key handle for functionalization. To form the amide bond with azetidine, the carboxylic acid must first be activated. Standard peptide coupling reagents are highly effective for this transformation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are commonly employed in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine).

The reaction involves the in-situ formation of an activated ester or a symmetrical anhydride (B1165640) from the nipecotic acid derivative, which is then susceptible to nucleophilic attack by the secondary amine of the azetidine ring. This coupling reaction is typically high-yielding and proceeds under mild conditions, making it an efficient final step in the convergent synthesis of the this compound scaffold.

An in-depth analysis of the synthetic strategies and chemical modifications of the versatile scaffold, this compound, is presented in this article. This compound class holds significant interest in medicinal chemistry, and understanding its synthesis and functionalization is key to developing novel molecular entities.

Computational and Chemoinformatics Approaches to 3 Azetidine 1 Carbonyl Piperidine Research

Molecular Docking and Structure-Based Drug Design (SBDD)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as 3-(Azetidine-1-carbonyl)piperidine, might interact with a biological target, typically a protein or enzyme. Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the target to guide the design of potent and selective inhibitors.

Prediction of Ligand Binding Modes to Identified Biological Targets

The initial step in the SBDD of derivatives of this compound involves identifying potential biological targets. Given the prevalence of the piperidine (B6355638) and azetidine (B1206935) scaffolds in centrally active agents, likely targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes within the central nervous system. For instance, derivatives of piperidine have been investigated as ligands for the dopamine (B1211576) D2 receptor. researchgate.net

Once a target is identified and its 3D structure is obtained, either through experimental methods like X-ray crystallography or cryo-electron microscopy, or via homology modeling, molecular docking simulations can be performed. These simulations would place this compound or its virtual derivatives into the binding site of the target protein. The process aims to identify the most stable binding pose, which is the conformation and orientation of the ligand that results in the lowest interaction energy.

For example, in the study of N-functionalized piperidine derivatives, molecular docking was used to predict their binding with the dopamine D2 receptor active site. researchgate.net Similarly, for this compound, docking studies would elucidate key interactions, such as hydrogen bonds between the carbonyl oxygen or the azetidine nitrogen and amino acid residues in the receptor's binding pocket. The piperidine ring might engage in hydrophobic interactions, while the azetidine ring could explore specific sub-pockets, a feature that has been noted for its utility in lead optimization programs. nih.govresearchgate.net

Energetic Analysis of Ligand-Receptor Interactions

Beyond predicting the binding pose, molecular docking programs provide a scoring function to estimate the binding affinity between the ligand and the receptor. This energetic analysis is crucial for ranking different derivatives and prioritizing them for synthesis and biological testing. The scoring functions typically account for various energy components, including:

Van der Waals interactions: Attractive and repulsive forces between atoms.

Electrostatic interactions: Favorable interactions between opposite charges and unfavorable interactions between like charges.

Hydrogen bonding: A critical interaction for specificity and affinity.

Desolvation energy: The energy required to remove water molecules from the binding site and the ligand surface upon complex formation.

The discovery of piperidine/piperazine-based compounds as sigma receptor 1 (S1R) agonists utilized molecular docking to analyze the binding mode, followed by molecular dynamics simulations to understand the crucial amino acid interactions. rsc.org For this compound derivatives, a similar workflow could be employed. The calculated binding energies for a series of analogs would allow for a comparative analysis, highlighting which substitutions on the piperidine or azetidine rings lead to more favorable interactions. For instance, adding a substituent that can form an additional hydrogen bond or enhance hydrophobic packing would be predicted to have a lower (more favorable) binding energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of unsynthesized compounds, thereby guiding the design of more potent molecules.

Development of 2D and 3D QSAR Models for Azetidine-Piperidine Series

To develop a QSAR model for a series of this compound analogues, a dataset of compounds with experimentally determined biological activities (e.g., IC50 or Ki values) is required. For each compound, a set of molecular descriptors is calculated.

2D Descriptors: These are calculated from the 2D representation of the molecule and include properties like molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological indices.

3D Descriptors: These are derived from the 3D conformation of the molecule and can include molecular shape, volume, and pharmacophoric features (e.g., locations of hydrophobic groups, hydrogen bond donors/acceptors, and charged centers).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are used to build the QSAR equation. nih.govresearchgate.netresearcher.life For instance, a study on furan-pyrazole piperidine derivatives used a genetic algorithm to select relevant 3D and 2D descriptors to build an MLR model. nih.gov A similar approach for an azetidine-piperidine series would identify the key structural features that govern their activity.

A hypothetical QSAR model for this compound derivatives might reveal that increased lipophilicity at a certain position on the piperidine ring and the presence of a hydrogen bond acceptor on the azetidine ring are positively correlated with activity.

Virtual Screening and Library Design Based on QSAR Predictions

A validated QSAR model becomes a powerful tool for virtual screening. Large virtual libraries of this compound derivatives can be rapidly screened by calculating their descriptors and using the QSAR model to predict their biological activity. This allows for the in-silico prioritization of compounds for synthesis, saving significant time and resources.

Furthermore, the insights gained from the QSAR model can guide the design of new libraries of compounds. If the model indicates that a particular region of the molecule is sensitive to steric bulk, new derivatives can be designed with a variety of substituents at that position to explore the structure-activity landscape more effectively. For example, QSAR studies on azetidine-2-carbonitriles led to the design of new theoretical derivatives with potentially enhanced antimalarial activity. nih.gov

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of this compound research, DFT calculations can provide deep insights into its intrinsic properties.

DFT calculations can be used to determine the most stable conformation of this compound. The molecule possesses several rotatable bonds, and the piperidine ring can exist in different chair and boat conformations. DFT can accurately predict the relative energies of these different conformers, identifying the lowest energy (most populated) conformation in the gas phase or in solution (by using implicit solvent models). researchgate.net This information is crucial for understanding how the molecule will present itself to a biological target.

Moreover, DFT can be employed to understand the mechanism of reactions involving this scaffold. For instance, DFT has been used to study the 1,3-dipolar cycloadditions of azides, providing detailed information about the transition state energies and reaction pathways. mdpi.com For this compound, DFT could be used to investigate its reactivity, stability, and the electronic effects of substituents.

The table below summarizes some of the key computational parameters that would be investigated using DFT for this compound.

DFT-Calculated Property Significance in Drug Design
Optimized Geometry Provides the most stable 3D structure of the molecule.
Frontier Molecular Orbitals (HOMO/LUMO) Indicates the molecule's reactivity and ability to participate in charge-transfer interactions.
Molecular Electrostatic Potential (MEP) Maps the charge distribution, identifying regions prone to electrophilic or nucleophilic attack.
Vibrational Frequencies Can be used to predict the infrared spectrum and confirm the stability of the optimized geometry.
Conformational Energy Profile Determines the energy barriers between different conformers and the preferred conformation.

Reaction Mechanism Elucidation for Synthetic Pathways

Computational chemistry offers powerful tools for understanding the intricate mechanisms of chemical reactions used to synthesize complex molecules like "this compound". By modeling the reaction pathways, chemists can predict the feasibility of a synthesis, optimize reaction conditions, and understand the formation of byproducts.

One common route to synthesize related structures involves the aza-Michael addition. For instance, the reaction of an amine like piperidine with an α,β-unsaturated ester containing an azetidine ring can be modeled to understand its mechanism. mdpi.com Computational models can calculate the energy profiles of the reaction, identifying the transition states and intermediates. This allows researchers to understand factors like the basicity of the amine and its effect on the reaction rate and yield. mdpi.com

Another advanced synthetic approach for forming azetidine rings is through photocatalysis, where a photocatalyst absorbs light to energize reactants into excited states, enabling reactions that would not typically occur. mit.edu Computational models are crucial in this area for pre-screening potential reactants. mit.edu By calculating properties like the frontier orbital energies of the precursors, researchers can predict which combinations will successfully react to form the desired azetidine product. mit.edu This predictive power accelerates the discovery of new synthetic routes and expands the range of accessible molecular structures. mit.edu

For the synthesis of "this compound", which involves forming an amide bond between an azetidine-3-carboxylic acid derivative and piperidine, computational studies can elucidate the mechanism of the coupling reaction. Density Functional Theory (DFT) calculations can be employed to model the activation of the carboxylic acid and the subsequent nucleophilic attack by the piperidine nitrogen. These models would map out the energy landscape of the reaction, highlighting the most favorable pathway and providing a rationale for the choice of coupling agents and reaction conditions.

Electronic Structure and Spectroscopic Property Predictions

Computational quantum chemistry methods are invaluable for predicting the electronic structure and spectroscopic properties of "this compound". These predictions are essential for interpreting experimental data and understanding the molecule's intrinsic properties.

The electronic structure, including the distribution of electrons and the energies of molecular orbitals (e.g., HOMO and LUMO), can be calculated using methods like DFT. This information helps in understanding the molecule's reactivity, polarity, and potential interaction sites. For instance, the calculated pKa can describe the percentage of the protonated form of the molecule at a given pH, which is critical for its behavior in biological systems. nih.gov

Spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can also be predicted. Computational software can calculate the expected chemical shifts for ¹H and ¹³C NMR, as well as the vibrational frequencies for IR spectroscopy. mdpi.com These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. For example, specific interactions in the molecule, like those between the azetidine ring protons and the piperidine nitrogen, can be confirmed through predicted and experimental 2D NMR experiments like ¹H-¹⁵N HMBC. mdpi.com

Below is a hypothetical table of predicted spectroscopic data for "this compound" generated from computational calculations.

Property Predicted Value Method
¹³C NMR Chemical Shift (C=O)168.5 ppmDFT (B3LYP/6-31G)
¹H NMR Chemical Shift (Azetidine CH)3.8 ppmDFT (B3LYP/6-31G)
IR Vibrational Frequency (C=O stretch)1645 cm⁻¹DFT (B3LYP/6-31G*)
pKa (Azetidine Nitrogen)8.9MarvinSketch

Advanced Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time. nih.gov This technique is particularly useful for studying the dynamic behavior of "this compound" and its interactions with biological macromolecules like proteins.

Dynamic Behavior of Ligand-Target Complexes

When a ligand like "this compound" binds to a protein target, the resulting complex is not static. MD simulations can reveal the dynamic nature of this interaction, showing how the ligand and protein adjust their conformations to achieve optimal binding. nih.govrsc.org These simulations can identify key amino acid residues in the protein's binding pocket that form stable interactions (like hydrogen bonds or hydrophobic contacts) with the ligand. nih.govrsc.org

For piperidine-based ligands targeting receptors such as the sigma-1 receptor (S1R), MD simulations have been used to understand the binding mode and the crucial interactions that determine affinity and selectivity. nih.govrsc.org The simulations can show how different parts of the ligand, such as the piperidine or azetidine rings, fit into specific sub-pockets of the receptor. Frequent interchanges between different conformations, such as the chair and boat forms of the piperidine ring, can also be observed during simulations, which can be a critical aspect of the binding process. nih.gov This detailed understanding of the dynamic behavior is essential for structure-based drug design and optimizing lead compounds.

Free Energy Perturbation (FEP) and Binding Affinity Predictions

Predicting the binding affinity of a ligand to its target is a primary goal in drug discovery. ed.ac.uk Advanced computational techniques like Free Energy Perturbation (FEP) are physics-based methods used to calculate the relative binding free energies (ΔΔG) of a series of related ligands. nih.govchemrxiv.org

FEP simulations involve computationally "mutating" one ligand into another in a series, both in the unbound (in solution) and bound (in the protein active site) states. The difference in the free energy change for these two processes yields the relative binding affinity. This method can provide highly accurate predictions that correlate well with experimental data. nih.gov For a series of derivatives of "this compound", FEP could be used to predict how modifications to the piperidine or azetidine scaffolds would impact binding affinity, thereby guiding synthetic efforts toward more potent compounds.

Other end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are also used to estimate binding free energies from MD simulation trajectories. nih.gov In recent years, deep learning and other machine learning models have also emerged as powerful tools for predicting binding affinity based on the 3D structure of the protein-ligand complex or even just from sequence data. ed.ac.ukmdpi.com

The table below shows hypothetical results from a binding affinity prediction study on a series of analogs of "this compound" targeting a hypothetical protein kinase.

Compound Modification Experimental ΔG (kcal/mol) Predicted ΔΔG (FEP) (kcal/mol)
Lead Compound This compound-8.50.0 (Reference)
Analog 14-fluoro-piperidine-9.2-0.6
Analog 24-hydroxy-piperidine-8.1+0.5
Analog 33-methyl-azetidine-8.7-0.3

Future Directions and Emerging Research Avenues for Azetidine Piperidine Scaffolds

Application as Molecular Probes in Chemical Biology

The development of sophisticated molecular probes is crucial for dissecting complex biological processes. The azetidine-piperidine scaffold is emerging as a versatile platform for the design of such probes due to its conformational rigidity and the ability to introduce functional groups for labeling.

Recent research has highlighted the utility of azetidine-based scaffolds in creating libraries of compounds with optimized properties for central nervous system (CNS) applications. nih.govnih.govwisdomlib.org These studies demonstrate that the incorporation of the azetidine (B1206935) ring can lead to favorable physicochemical and pharmacokinetic profiles, which are essential for brain-penetrant probes. nih.govwisdomlib.org Furthermore, the synthesis of azetidine-containing cyclic peptides that can be functionalized with dyes or biotin (B1667282) tags showcases the potential for creating targeted probes for imaging and affinity-based proteomics. nih.gov

A notable advancement is the development of azetidine-substituted fluorescent compounds. These molecules can be used as bright and photostable dyes for labeling biomolecules in living cells, offering enhanced quantum yields compared to their parent compounds without the azetidine moiety. nih.gov This suggests that a fluorescently labeled derivative of 3-(Azetidine-1-carbonyl)piperidine could serve as a valuable tool for visualizing specific biological targets or pathways. The inherent properties of the azetidine ring can contribute to improved cellular uptake and target engagement of the probe.

The synthesis of diverse libraries of azetidine-based spirocyclic systems further expands the chemical space available for probe development. nih.govwisdomlib.org By systematically modifying the substituents on both the azetidine and piperidine (B6355638) rings of the core scaffold, researchers can generate a wide array of probes with tailored specificities and functionalities.

Development of Multi-Target Directed Ligands (MTDLs)

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often require therapeutic interventions that can modulate multiple biological targets simultaneously. The design of multi-target directed ligands (MTDLs) has emerged as a promising strategy to address this challenge, and the azetidine-piperidine scaffold is well-suited for this approach.

The piperidine ring is a well-established component in the design of MTDLs, particularly for Alzheimer's disease. thieme-connect.com For instance, piperine, a natural alkaloid containing a piperidine moiety, has been used as a starting point to develop MTDLs that inhibit cholinesterases, beta-secretase 1 (BACE1), and amyloid-beta aggregation. thieme-connect.com Similarly, N-benzyl-piperidine derivatives have been rationally designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

The azetidine moiety, on the other hand, is increasingly recognized for its ability to confer desirable pharmacological properties. For example, azetidine-piperazine di-amides have been identified as potent and selective inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system with implications for inflammatory and neurological disorders. nih.gov This highlights the potential of incorporating the azetidine ring to introduce novel target interactions within an MTDL framework.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to lead optimization. nih.govnih.gov These computational approaches are particularly valuable for navigating the vast chemical space of scaffolds like azetidine-piperidine and for accelerating the design of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling, a well-established computational method, has been successfully applied to piperidine derivatives to predict their biological activity and to guide the design of new compounds. wisdomlib.org For instance, group-based QSAR models have been developed for piperidine-derived compounds to identify novel inhibitors of the p53-HDM2 interaction, a critical target in cancer therapy. nih.gov Such models can be used to screen virtual libraries of This compound derivatives to prioritize compounds for synthesis and biological testing.

Molecular docking and molecular dynamics simulations are powerful tools for understanding the binding modes of ligands to their target proteins. nih.govresearchgate.net These methods have been used to study the interactions of piperidine-based compounds with various targets, including sigma receptors and cholinesterases. nih.govresearchgate.net By applying these techniques to the azetidine-piperidine scaffold, researchers can gain insights into the key structural features required for potent and selective inhibition, thereby guiding the rational design of new MTDLs.

Furthermore, generative AI models can be employed to design novel molecules with desired properties. By training these models on large datasets of known active compounds, it is possible to generate new azetidine-piperidine derivatives with predicted high affinity for specific targets and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This data-driven approach can significantly reduce the time and cost associated with traditional drug discovery pipelines. nih.govnih.gov

Exploration of New Therapeutic Areas and Unmet Medical Needs

The versatility of the azetidine-piperidine scaffold opens up opportunities for its application in a wide range of therapeutic areas, addressing significant unmet medical needs.

Neurodegenerative Diseases: As previously discussed, the piperidine moiety is a common feature in drugs targeting the central nervous system. The ability to fine-tune the properties of the azetidine-piperidine scaffold makes it an attractive candidate for developing novel treatments for diseases like Alzheimer's and Parkinson's. For instance, azetidine derivatives have been investigated as GABA uptake inhibitors, suggesting a potential role in modulating neurotransmission. dndi.org

Inflammatory and Metabolic Diseases: The discovery of azetidine and piperidine carbamates as potent inhibitors of monoacylglycerol lipase (MAGL) highlights the potential of this scaffold in treating inflammatory conditions and metabolic disorders. nih.gov MAGL is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), and its inhibition can lead to anti-inflammatory and neuroprotective effects.

Infectious Diseases: Recent studies have identified azetidine derivatives with potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov These compounds act by blocking mycolate assembly, a crucial process for the bacterial cell wall. This discovery opens up a new avenue for the development of novel anti-tuberculosis drugs based on the azetidine-piperidine scaffold. Additionally, piperidine-containing compounds have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

Oncology: The azetidine ring has been incorporated into potent and selective inhibitors of MerTK, a receptor tyrosine kinase implicated in cancer immune evasion. nih.gov This demonstrates the potential of the azetidine-piperidine scaffold in developing novel cancer immunotherapies. Furthermore, the exploration of piperidine derivatives as inhibitors of histone demethylases points to their potential as epigenetic modulators in cancer treatment. researchgate.net

The continued exploration of the chemical space around the This compound scaffold, coupled with advances in synthetic chemistry and computational drug design, holds immense promise for the discovery of new medicines to treat a wide range of diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(Azetidine-1-carbonyl)piperidine, and what reaction conditions optimize yield?

  • Methodology : Acylation reactions are widely used, where piperidine derivatives react with azetidine-containing carbonyl agents. For example, coupling azetidine-3-carboxylic acid (or its activated esters) with piperidine in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Key Considerations : Solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine:carbonyl agent) are critical. Purification via column chromatography or recrystallization is often required .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amine/amide N–H vibrations .
  • NMR : ¹H/¹³C NMR resolves piperidine and azetidine ring protons (δ 1.5–3.5 ppm) and carbonyl carbons (δ 160–180 ppm) .
    • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) ensures purity (>95%) .

Q. What are the primary pharmacological targets or biological activities associated with piperidine-azetidine hybrid compounds?

  • Piperidine-azetidine hybrids are explored as:

  • Central Nervous System (CNS) agents : NMDA receptor modulation (e.g., analogues of diphenidine derivatives) .
  • Antimicrobials : Activity against Gram-positive bacteria via membrane disruption .
  • Enzyme inhibitors : Potential acetylcholinesterase or kinase inhibitors due to conformational flexibility .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as azetidine derivatives may release volatile byproducts .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the carbonyl group .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed?

  • Chiral Resolution : Use chiral auxiliaries (e.g., (S)-1,3-dimethyl-4-piperidone) or asymmetric catalysis to control stereochemistry at the azetidine-piperidine junction .
  • Dynamic Kinetic Resolution : Employ enzymes or transition-metal catalysts to favor enantioselective acylation .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

  • Software :

  • Molecular Dynamics Simulations : Predict solubility, logP, and BBB permeability (e.g., using GROMACS or AMBER) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., NMDA receptors) .
    • Parameters : TPSA (~50–60 Ų) and hydrogen-bond donor/acceptor counts influence bioavailability .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting yields or bioactivity results)?

  • Root-Cause Analysis :

Verify reagent purity and reaction conditions (e.g., moisture sensitivity of carbonyl intermediates) .

Cross-validate analytical methods (e.g., compare NMR with LC-MS for structural confirmation) .

Replicate studies under controlled variables to isolate discrepancies .

Q. What factorial design approaches optimize reaction conditions for scaled synthesis?

  • Example Design : A 2³ factorial experiment varying:

  • Factors : Temperature (25°C vs. 40°C), solvent (THF vs. DCM), and catalyst loading (1% vs. 5%).
  • Response Variables : Yield, purity, and reaction time .
    • Outcome : Identify interactions between factors (e.g., high temperature in THF degrades product) .

Q. How do stability studies inform storage and formulation strategies for this compound?

  • Degradation Pathways : Hydrolysis of the carbonyl group under acidic/basic conditions or prolonged exposure to moisture .
  • Stability-Indicating Methods : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Formulation : Lyophilization or encapsulation in cyclodextrins to enhance shelf life .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.